molecular formula C16H14FN3O2S B2894755 3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851987-72-9

3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2894755
CAS No.: 851987-72-9
M. Wt: 331.37
InChI Key: CFCIEGFYSLMTSW-UHFFFAOYSA-N
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Description

3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is an organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Hydrazide Formation: The final step involves the reaction of the substituted benzothiazole with a hydrazine derivative to form the benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
  • 4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
  • 3-fluoro-N’-(7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Uniqueness

3-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the specific combination of fluoro, methoxy, and methyl substituents on the benzothiazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-9-6-7-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCIEGFYSLMTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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